molecular formula C25H42O3 B2975812 2-Hydroxy-5-octadecylbenzoic acid CAS No. 25707-99-7

2-Hydroxy-5-octadecylbenzoic acid

Cat. No.: B2975812
CAS No.: 25707-99-7
M. Wt: 390.608
InChI Key: MTZZPKHQCOKLGE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-octadecylbenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of a long octadecyl chain attached to the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their aromatic carboxylic acid structure. Hydroxybenzoic acids are prominent phenolic acids found in various plants and are known for their biochemical and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-octadecylbenzoic acid typically involves the esterification of hydroxybenzoic acid derivatives with octadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-octadecylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-octadecylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-octadecylbenzoic acid involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The long octadecyl chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and potentially disrupt membrane integrity. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-octadecylbenzoic acid is unique due to its long octadecyl chain, which imparts distinct lipophilic properties. This makes it particularly useful in applications requiring enhanced membrane interaction and stability, such as in cosmetics and drug delivery systems .

Properties

IUPAC Name

2-hydroxy-5-octadecylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-24(26)23(21-22)25(27)28/h19-21,26H,2-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZZPKHQCOKLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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